molecular formula C23H21N3O3S B2494757 N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide CAS No. 1031618-93-5

N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide

Cat. No.: B2494757
CAS No.: 1031618-93-5
M. Wt: 419.5
InChI Key: PKSFRXVMBAXLKU-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and relevant findings from the literature.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C23_{23}H24_{24}N4_{4}O3_{3}S
  • Molecular Weight : 453.53 g/mol

The presence of the benzo[e][1,2,3]thiadiazine moiety is significant as it contributes to the compound's biological properties. The dioxido group enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Cytotoxicity : Several derivatives have shown promising cytotoxic effects against various cancer cell lines. The IC50_{50} values for related compounds suggest significant activity; for example, thiazole derivatives exhibit IC50_{50} values ranging from 1.61 to 1.98 µg/mL against Jurkat cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Molecular dynamics simulations indicate that these compounds interact with key proteins involved in apoptosis through hydrophobic contacts and hydrogen bonding .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar compounds in its class have demonstrated:

  • Antibacterial Activity : Some thiazole derivatives have shown effectiveness against Staphylococcus epidermidis, indicating that modifications in the phenyl ring can enhance antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the phenyl rings significantly influence biological activity:

  • Electron Donating Groups : The presence of electron-donating groups (like methyl groups) at specific positions on the phenyl ring has been linked to increased cytotoxicity and antimicrobial activity .
  • Essential Moieties : The thiazole and dioxido groups are crucial for maintaining the biological activity of these compounds. Alterations in these groups can lead to a loss of activity .

Case Study 1: Anticancer Screening

A study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. This compound was identified as a promising candidate due to its ability to significantly reduce cell viability in treated spheroids compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of similar compounds against various bacterial strains. The results indicated that modifications leading to increased lipophilicity enhanced membrane penetration and antibacterial effectiveness .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-16-12-13-20(17(2)14-16)24-22(27)15-26-25-23(18-8-4-3-5-9-18)19-10-6-7-11-21(19)30(26,28)29/h3-14H,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSFRXVMBAXLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2N=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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